molecular formula C18H21N3OS B4610395 N-(4-ethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(4-ethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No.: B4610395
M. Wt: 327.4 g/mol
InChI Key: TTZYCSQDWVBLOR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14053348 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of hydrazinecarbothioamide, demonstrating the compound's adaptability in forming different chemical structures. For example, the synthesis of thiazole and formazan derivatives linked with N-phenylmorpholine has been reported, showing good to excellent yields under both conventional and microwave irradiation conditions. These derivatives were fully characterized using spectroscopic and elemental analyses, emphasizing the chemical versatility of hydrazinecarbothioamide-based compounds (Farghaly et al., 2020).

Biological Activities

Antimicrobial and Anticancer Activities

Selected compounds derived from hydrazinecarbothioamide have been evaluated for their antimicrobial and anticancer activities. Studies have shown remarkable efficacy against examined microbes and cancer cells, highlighting the potential of these compounds in therapeutic applications (Farghaly et al., 2020).

Antioxidant Activity

New compounds from the hydrazinecarbothioamide class, incorporating diarylsulfone and 2,4-difluorophenyl moieties, have been synthesized and shown excellent antioxidant activity using the DPPH method. This underscores the potential use of these compounds in combating oxidative stress (Barbuceanu et al., 2014).

Tyrosinase Inhibition and Transportation Behavior

Studies have also looked into the tyrosinase inhibition and transportation behavior of novel β-enamino thiosemicarbazide derivatives. One compound, in particular, showed significant inhibition through an uncompetitive mechanism, suggesting a potential role in the treatment of conditions related to melanogenesis (Chaves et al., 2018).

Environmental Applications

Corrosion Inhibition

Research on thiosemicarbazides has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings suggest applications in industrial settings to protect against corrosion, extending the utility of hydrazinecarbothioamide derivatives beyond biomedical fields (Ebenso et al., 2010).

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-14-8-11-16(12-9-14)19-18(23)21-20-17(22)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZYCSQDWVBLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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